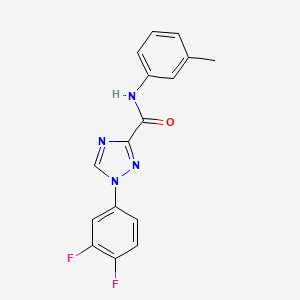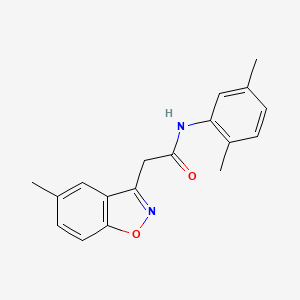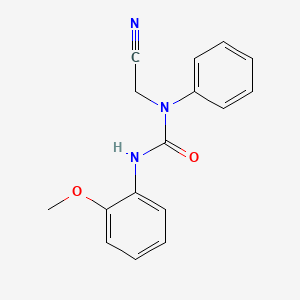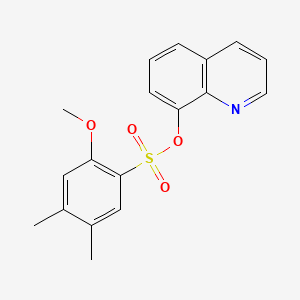
(3R,4R)-4-Phenoxytetrahydrofuran-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R)-4-Phenoxytetrahydrofuran-3-ol is a chiral compound with a tetrahydrofuran ring substituted with a phenoxy group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-Phenoxytetrahydrofuran-3-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of a phenol derivative with a tetrahydrofuran derivative under conditions that promote the formation of the desired chiral center. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity and enantiomeric excess.
化学反应分析
Types of Reactions
(3R,4R)-4-Phenoxytetrahydrofuran-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a diol or other reduced derivatives.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may yield a diol. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.
科学研究应用
(3R,4R)-4-Phenoxytetrahydrofuran-3-ol has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of fine chemicals and as a precursor for the synthesis of specialty materials.
作用机制
The mechanism of action of (3R,4R)-4-Phenoxytetrahydrofuran-3-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways. The phenoxy and hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(3R,4R)-3,4-Dihydroxy-3-methyl-2-pentanone: This compound has a similar tetrahydrofuran ring structure but with different substituents.
(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: Another compound with a similar ring structure but different functional groups.
Uniqueness
(3R,4R)-4-Phenoxytetrahydrofuran-3-ol is unique due to its specific stereochemistry and the presence of both phenoxy and hydroxyl groups
属性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
(3R,4R)-4-phenoxyoxolan-3-ol |
InChI |
InChI=1S/C10H12O3/c11-9-6-12-7-10(9)13-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-/m1/s1 |
InChI 键 |
AYFYISCGHUCPQP-NXEZZACHSA-N |
手性 SMILES |
C1[C@H]([C@@H](CO1)OC2=CC=CC=C2)O |
规范 SMILES |
C1C(C(CO1)OC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-((2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)methyl)-N-(p-tolyl)acetamide](/img/structure/B13368456.png)

![3-(1-Benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368459.png)

![2,3-dihydro-10H-[1,4,2]oxathiazino[3,2-b]quinazolin-10-one](/img/structure/B13368471.png)
![2,4-dimethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide](/img/structure/B13368475.png)
![3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B13368492.png)
![4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-7-methoxyquinoline-3-carboxamide](/img/structure/B13368495.png)


![1-[4-(difluoromethoxy)phenyl]-N-(2-furylmethyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368503.png)
![1-(3-chlorophenyl)-5-methyl-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368508.png)

![6-(3,4-Dimethoxybenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368522.png)
